
3-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(benzylsulfonyl)-N-(5-methyl-3-isoxazolyl)propanamide, commonly known as BIS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIS is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 313.38 g/mol.
Applications De Recherche Scientifique
BIS has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, BIS has been investigated for its potential as an anti-cancer agent due to its ability to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that are involved in the regulation of gene expression and have been implicated in the development and progression of cancer. BIS has also been studied for its potential as a treatment for Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides, which are thought to contribute to the development of the disease.
In biochemistry, BIS has been used as a tool to study the role of HDACs in various cellular processes. BIS has been shown to inhibit the activity of HDAC6, which is involved in the regulation of protein degradation and intracellular trafficking. BIS has also been used to study the role of HDACs in the regulation of autophagy, a cellular process that is involved in the degradation of damaged or unwanted cellular components.
In pharmacology, BIS has been studied for its potential as a drug target due to its ability to modulate the activity of HDACs. BIS has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and low toxicity in animal models.
Mécanisme D'action
BIS exerts its effects by inhibiting the activity of HDACs, which are enzymes that are involved in the regulation of gene expression. HDACs catalyze the removal of acetyl groups from histone proteins, which leads to a more compact chromatin structure and decreased gene expression. By inhibiting the activity of HDACs, BIS leads to an increase in histone acetylation and a more open chromatin structure, which leads to increased gene expression.
Biochemical and Physiological Effects:
BIS has been shown to have a variety of biochemical and physiological effects, including the inhibition of HDAC activity, the modulation of gene expression, and the inhibition of amyloid-beta peptide aggregation. BIS has also been shown to have anti-inflammatory effects, as it has been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Avantages Et Limitations Des Expériences En Laboratoire
BIS has several advantages for lab experiments, including its high yield and purity, its favorable pharmacokinetic profile, and its ability to selectively inhibit the activity of HDACs. However, BIS also has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for research on BIS, including the development of more potent and selective HDAC inhibitors, the investigation of the role of HDACs in various disease states, and the development of BIS as a therapeutic agent for various diseases. Additionally, further studies are needed to investigate the potential off-target effects of BIS and to improve its solubility in aqueous solutions.
Méthodes De Synthèse
BIS can be synthesized using a multi-step process that involves the reaction of 5-methyl-3-isoxazolecarboxylic acid with thionyl chloride to form 5-methyl-3-isoxazolecarbonyl chloride. This intermediate is then reacted with benzylsulfonamide in the presence of a base to form BIS. The yield of this reaction is typically high, and the purity can be improved through recrystallization.
Propriétés
IUPAC Name |
3-benzylsulfonyl-N-(5-methyl-1,2-oxazol-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-11-9-13(16-20-11)15-14(17)7-8-21(18,19)10-12-5-3-2-4-6-12/h2-6,9H,7-8,10H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYWVNWERWKPSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


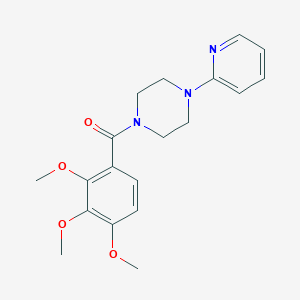

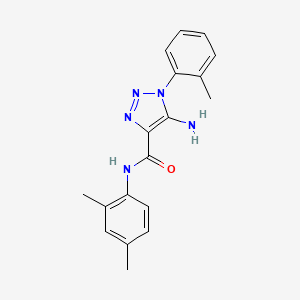
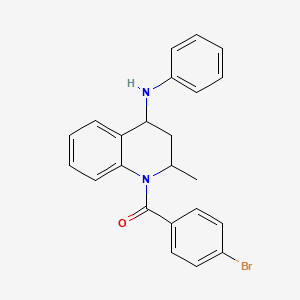
![3-chloro-N-(2-methoxyethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4899329.png)
![ethyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4899336.png)
![2-[3-(4-chlorophenoxy)benzyl]-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4899347.png)
![1-(4-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4899350.png)
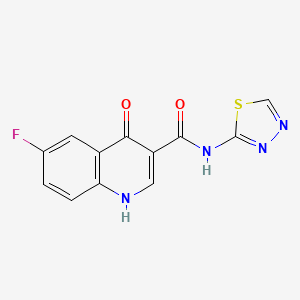
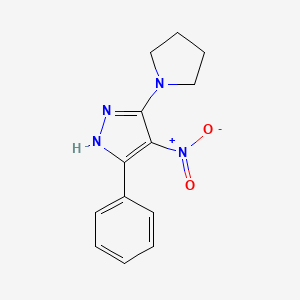
![5-({[3-nitro-4-(1-piperidinyl)phenyl]sulfonyl}amino)isophthalic acid](/img/structure/B4899366.png)

![3-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]phenol](/img/structure/B4899386.png)